Structural Absence of the 4-Aza Pharmacophore vs. Dutasteride: Impact on 5α-Reductase Inhibition Potency
CAS 164656-19-3 possesses an intact androst-4-ene-3-one A-ring, whereas Dutasteride (CAS 164656-23-9) incorporates a 4-aza-androst-1-ene-3-one A-ring. This structural divergence is functionally decisive: the 4-aza substitution is the essential pharmacophoric element for potent, time-dependent inhibition of both type 1 and type 2 5α-reductase [1]. Dutasteride inhibits human type-1 5AR with an IC₅₀ of 6 nM and type-2 5AR with an IC₅₀ of 7 nM, and is approximately 60-fold more potent than Finasteride against type 1 5AR . In contrast, steroidal 17β-carboxamides bearing the native androst-4-ene-3-one core (without 4-aza substitution) have been characterized as substrates for, rather than potent inhibitors of, 5α-reductase, with the 4-ene-3-one system being required for substrate recognition by the enzyme's NADPH-binding domain [2]. No sub-micromolar 5α-reductase IC₅₀ values have been reported for CAS 164656-19-3 itself, consistent with the established SAR that the 4-aza group is indispensable for high-affinity inhibition [2].
| Evidence Dimension | 5α-Reductase type 1 IC₅₀ |
|---|---|
| Target Compound Data | No reported sub-µM inhibitory activity (androst-4-ene-3-one core; lacks 4-aza substitution) |
| Comparator Or Baseline | Dutasteride: IC₅₀ = 6 nM (type 1), 7 nM (type 2); Finasteride: IC₅₀ ≈ 4.2 nM (type 2), ~670–800 nM (type 1) |
| Quantified Difference | Dutasteride is >60-fold more potent vs. type 1 5AR than Finasteride; CAS 164656-19-3 lacks the 4-aza group essential for sub-nM inhibition |
| Conditions | Recombinant human 5α-reductase type 1 and type 2 enzymatic assays; Dutasteride and Finasteride IC₅₀ values from Selleckchem and published literature |
Why This Matters
Procurement of CAS 164656-19-3 for pharmacological studies must recognize that it will not recapitulate the potent, dual 5α-reductase inhibition of Dutasteride; it is exclusively a synthetic intermediate, not a bioactive surrogate.
- [1] Aggarwal, S. et al. (2010). An overview on 5α-reductase inhibitors. Steroids, 75(2), 109–153. Available at: https://www.sciencedirect.com View Source
- [2] Rasmusson, G.H. et al. (1986). Azasteroids: structure-activity relationships for inhibition of 5α-reductase and of androgen receptor binding. Journal of Medicinal Chemistry, 29(11), 2298–2315. View Source
